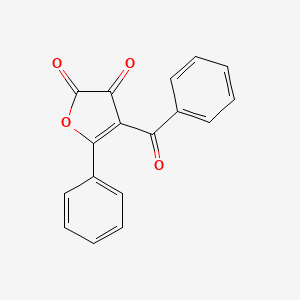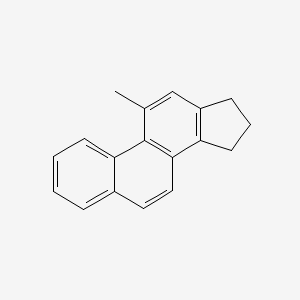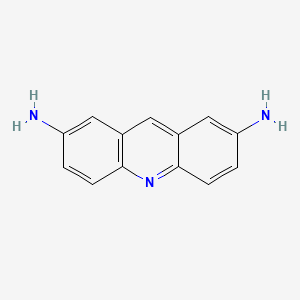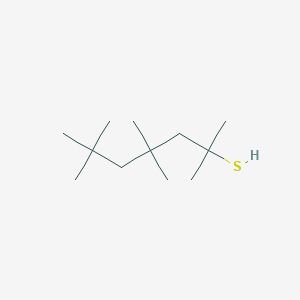
8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(45)decane is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxan Moiety: This involves the reaction of catechol with epichlorohydrin under basic conditions to form 1,4-benzodioxan.
Introduction of the Carbonyl Group: The benzodioxan is then reacted with a suitable acyl chloride to introduce the carbonyl group.
Formation of the Spiro Moiety: The spiro structure is formed through a cyclization reaction involving a thiadiazole derivative and a phenyl-substituted ketone.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound binds to the active site, leading to inhibition or activation of the target. The pathways involved can vary depending on the specific application, such as inhibition of a key enzyme in a metabolic pathway for its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 8-[(1,4-Benzodioxan-2-yl)methyl]-3-oxo-1-thia-4,8-diazaspiro[4.5]decane
- 8-[2-(1,4-Benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride
Uniqueness
8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane is unique due to its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
24854-49-7 |
|---|---|
Molecular Formula |
C23H24N2O4S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C23H24N2O4S/c1-16-21(26)25(17-7-3-2-4-8-17)23(30-16)11-13-24(14-12-23)22(27)20-15-28-18-9-5-6-10-19(18)29-20/h2-10,16,20H,11-15H2,1H3 |
InChI Key |
HRMNLWXJKZQJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2(S1)CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

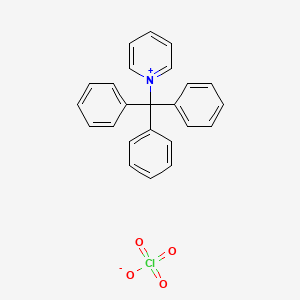
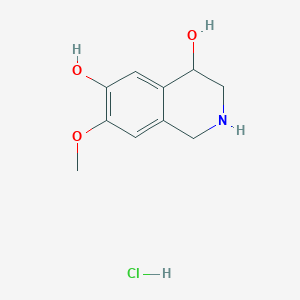
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)

